Home > Products > Screening Compounds P3195 > (Sar1)-Angiotensin II
(Sar1)-Angiotensin II -

(Sar1)-Angiotensin II

Catalog Number: EVT-15278608
CAS Number:
Molecular Formula: C49H71N13O10
Molecular Weight: 1002.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

(Sar1)-Angiotensin II is a synthetic analogue of the naturally occurring peptide angiotensin II, which plays a crucial role in the regulation of blood pressure and fluid balance. This compound is characterized by the substitution of the first amino acid with sarcosine, enhancing its receptor binding affinity and biological activity. Angiotensin II itself is an endogenous agonist of the angiotensin II receptors, which are part of the G protein-coupled receptor family, primarily involved in vasoconstriction and modulation of blood pressure.

Source and Classification

(Sar1)-Angiotensin II can be classified as a peptide hormone and a pharmacological agent. Its chemical formula is C49H71N13O10, with a molecular weight of approximately 1192 g/mol . This compound is utilized in various research settings, particularly in studies related to cardiovascular physiology and pharmacology.

Synthesis Analysis

Methods and Technical Details

The synthesis of (Sar1)-Angiotensin II typically involves solid-phase peptide synthesis techniques. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support. The process includes:

  1. Activation of Amino Acids: Each amino acid is activated using coupling reagents such as HBTU (O-Benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate) or DIC (Diisopropylcarbodiimide).
  2. Coupling Reactions: The activated amino acids are coupled to the growing peptide chain under controlled conditions to ensure high yield and purity.
  3. Cleavage from Solid Support: Once the desired sequence is achieved, the peptide is cleaved from the solid support using cleavage agents like trifluoroacetic acid.
  4. Purification: The crude product is purified using high-performance liquid chromatography (HPLC) to obtain the final pure (Sar1)-Angiotensin II .
Molecular Structure Analysis

Structure and Data

(Sar1)-Angiotensin II has a complex structure consisting of 13 amino acids. The substitution of sarcosine at position one alters its conformational properties compared to native angiotensin II. The three-dimensional structure can be analyzed through techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy, revealing insights into its receptor binding interactions .

  • Chemical Structure:
    • Molecular Formula: C49H71N13O10
    • Molecular Weight: ~1192 g/mol
    • CID: 10373777 .
Chemical Reactions Analysis

Reactions and Technical Details

(Sar1)-Angiotensin II primarily participates in receptor-mediated reactions that influence various physiological processes:

  1. Binding to Angiotensin Receptors: It exhibits high affinity for angiotensin receptor type 1 (AT1R), leading to vasoconstriction and increased blood pressure.
  2. Signal Transduction: Upon binding, it activates downstream signaling pathways involving phospholipase C, leading to increased intracellular calcium levels and smooth muscle contraction.
  3. Metabolism: The compound can undergo enzymatic degradation by angiotensin-converting enzyme, resulting in shorter peptides with varying biological activities .
Mechanism of Action

Process and Data

The mechanism by which (Sar1)-Angiotensin II exerts its effects involves several steps:

  1. Receptor Interaction: It binds specifically to AT1R with high affinity, triggering conformational changes that activate G proteins.
  2. Intracellular Signaling: This activation stimulates phospholipase C, producing inositol trisphosphate (IP3) and diacylglycerol (DAG), which lead to increased intracellular calcium concentrations.
  3. Physiological Effects: The resultant increase in calcium promotes smooth muscle contraction, contributing to vasoconstriction, increased blood pressure, and enhanced aldosterone secretion from the adrenal glands .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Appearance: Typically presented as a lyophilized powder.
  • Solubility: Soluble in water and common organic solvents.
  • Stability: Stable under proper storage conditions; should be kept at low temperatures to prevent degradation.

Relevant Data

  • Specific Activity: 2200 Ci/mmol
  • Storage Conditions: Recommended at 4°C for optimal stability .
Applications

Scientific Uses

(Sar1)-Angiotensin II is widely used in various scientific research applications:

  • Pharmacological Studies: Investigating the role of angiotensin II in cardiovascular diseases.
  • Receptor Binding Assays: Used as a radioligand for binding studies to characterize angiotensin receptors.
  • Drug Development: Assists in designing angiotensin receptor blockers for hypertension treatment.

This compound's unique properties make it invaluable for understanding the renin-angiotensin system's role in health and disease, paving the way for novel therapeutic interventions .

Introduction to (Sar1)-Angiotensin II in Renin-Angiotensin System (RAS) Research

Historical Context of Angiotensin II Analog Development

The development of saralasin emerged during a transformative period in cardiovascular pharmacology in the 1970s, driven by the need to dissect RAS components at the receptor level. Early investigations into angiotensin analogs revealed that position 1 substitutions significantly influenced peptide stability. Researchers discovered that replacing the N-terminal aspartate with sarcosine (Sar) conferred resistance to aminopeptidase degradation. This modification unexpectedly enhanced binding affinity to vascular smooth muscle receptors rather than merely extending half-life [1].

Saralasin ([Sar¹, Ala⁸]-Ang II) was synthesized as part of a systematic effort to create competitive inhibitors of Ang II. Initial pharmacological characterization revealed a dual characteristic: it acted primarily as an AT1 receptor antagonist but exhibited partial agonist activity under low-renin conditions. This intrinsic agonism complicated its therapeutic application but solidified its utility as a mechanistic probe. In sodium-depleted dogs, saralasin infusion demonstrated paradoxical pressor responses, whereas angiotensin-converting enzyme (ACE) inhibitors uniformly reduced aldosterone and blood pressure. This highlighted the compound's value in distinguishing receptor-mediated versus ACE-dependent effects within RAS [5] [7].

Table 1: Structural and Functional Evolution of Key Angiotensin II Analogues

CompoundStructural ModificationsPrimary CharacteristicsHistorical Significance
Native Angiotensin IIAsp-Arg-Val-Tyr-Ile-His-Pro-PheFull agonist at AT1/AT2 receptors; vasoconstrictor, aldosterone secretagogueEndogenous RAS effector
SaralasinSar-Arg-Val-Tyr-Ile-His-Pro-AlaPartial AT1 agonist/antagonist; resistant to aminopeptidasesFirst peptide-based AT1 antagonist; diagnostic tool for renin-dependent hypertension
Non-peptide ARBsTetrazole biphenyl derivativesFull antagonists (e.g., losartan); no intrinsic agonism; oral bioavailabilityTherapeutic successors (e.g., losartan, valsartan)

The clinical limitations of saralasin—including peptide instability, intravenous administration requirements, and agonist-triggered hypertension in low-renin states—accelerated the quest for non-peptide antagonists. This culminated in the 1980s discovery of losartan, the first orally active angiotensin receptor blocker (ARB), which lacked partial agonist activity. Saralasin thus represents the prototypical bridge between early peptide analogs and modern ARBs, illustrating how receptor-specific insights drove therapeutic innovation [7].

Role of (Sar¹)-Angiotensin II in RAS Pathway Modulation

Saralasin’s primary mechanistic significance lies in its ability to differentially modulate classical RAS pathways through competitive receptor interactions. Unlike ACE inhibitors, which prevent Ang II generation upstream, saralasin directly engages angiotensin receptors, enabling precise dissection of AT1 versus AT2 receptor contributions.

Antagonism of the ACE-Ang II-AT1 Axis

In sodium-deficient states, RAS activation increases plasma renin activity (PRA), leading to elevated Ang II. Saralasin competes with Ang II for AT1 receptor binding, thereby blunting vasoconstriction, aldosterone release, and sympathetic outflow. Experimental data in conscious dogs showed that while saralasin infusion suppressed Ang II-induced aldosterone secretion, its partial agonist activity attenuated hypotensive effects compared to pure ACE inhibition. This established that AT1 blockade alone was insufficient to fully normalize blood pressure in high-renin hypertension without ACE modulation [5].

Interaction with the ACE2-Ang(1-7)-Mas Counter-Regulatory Axis

Emerging research reveals RAS encompasses counter-regulatory pathways moderated by ACE2, which cleaves Ang II to Angiotensin-(1-7). This heptapeptide activates Mas receptors, inducing vasodilation and anti-fibrotic effects. Saralasin indirectly influences this axis by displacing Ang II from AT1 receptors, thereby increasing substrate (Ang II) availability for ACE2. Studies using olmesartan (an ARB) demonstrate amplified ACE2 expression and Ang(1-7) formation, suggesting saralasin may exert similar indirect effects. However, its peptide nature limits penetration into tissue-specific RAS compartments where ACE2 predominates [9].

Table 2: Functional Outcomes of Saralasin Modulation in Experimental Models

Physiological ParameterEffect of SaralasinMechanistic BasisExperimental Context
Blood pressureVariable: Reduction in high-renin states; elevation in low-renin statesPartial AT1 agonism dominates when endogenous Ang II is lowSodium-depleted conscious dogs [5]
Aldosterone secretionPartial suppressionCompetitive AT1 antagonism reduces adrenal zona glomerulosa stimulationLong-term infusion studies
Plasma renin activityMarked increaseRemoval of Ang II feedback inhibition via AT1 receptorsDiagnostic renin profiling [7]

Receptor Subtype Selectivity and Partial Agonism

Although saralasin binds both AT1 and AT2 receptors, its functional effects are predominantly AT1-mediated due to this subtype’s dominance in cardiovascular regulation. Its partial agonism stems from an impaired ability to stabilize the active conformation of AT1 receptors compared to Ang II. Biophysical studies indicate that sarcosine substitution alters N-terminal interactions with transmembrane helix domains, reducing Gq-protein coupling efficiency. Consequently, saralasin triggers only weak intracellular calcium mobilization—sufficient for pressor responses when basal RAS activity is low but inadequate to override antagonism in high-renin settings [7].

Comparative Significance of Synthetic Analogues in Receptor-Specific Studies

Saralasin established a paradigm for rational receptor probing through targeted peptide modification, influencing multiple domains of receptor pharmacology:

Foundation for Receptor Mechanistic Studies

As the first ligand to distinguish Ang II’s receptor-binding properties from its proteolytic generation, saralasin enabled foundational discoveries:

  • AT1/AT2 Co-localization: Radiolabeled saralasin autoradiography confirmed AT1 and AT2 receptor coexistence in fetal tissues, suggesting developmental roles beyond cardiovascular regulation [4].
  • Receptor Reserve Quantification: Its partial efficacy revealed tissue-specific differences in AT1 receptor coupling. Vascular beds with high receptor reserves exhibited agonism, whereas low-reserve tissues (e.g., adrenal cortex) responded antagonistically [7].
  • G-Protein Coupling Specificity: Compared to Ang II, saralasin’s blunted Gq activation highlighted the structural basis for efficacy differences, later exploited in designing biased ligands [8].

Influence on Synthetic Receptor Engineering

Saralasin’s structure-function insights directly inspired modular receptor engineering platforms. For instance:

  • Modular Extracellular Sensor Architecture (MESA): This synthetic receptor technology employs transmembrane domains optimized for ligand-induced dimerization—akin to saralasin’s design logic—to detect soluble ligands like VEGF and trigger customizable intracellular responses [3] [6].
  • Transmembrane Domain Optimization: Studies on chimeric receptors demonstrate that transmembrane helices dictate signaling output efficiency, echoing how saralasin’s sarcosine substitution altered transmembrane interactions [3].

Table 3: Impact of Saralasin on Modern Synthetic Analogues and Receptor Technologies

Synthetic Analogue/PlatformDesign PrincipleAdvancement Over SaralasinResearch/Clinical Application
Non-peptide ARBs (e.g., losartan)Tetrazole-based AT1 antagonismOral bioavailability; no partial agonism; prolonged half-lifeFirst-line hypertension therapy
MESA receptorsAntibody-liganded proteolytic TFsCustomizable ligand sensing; no endogenous pathway crosstalkCell-based cancer therapies [6]
Neutral AT1 antagonistsFull inverse agonism suppressionAvoidance of constitutive receptor activationImproved safety profiles for metabolic disorders

Catalyst for Pathway-Specific Ligand Development

Saralasin’s limitations spurred innovations in receptor-specific ligand design:

  • Non-peptide ARBs: Losartan and derivatives replaced peptide backbones with tetrazole biphenyl motifs, eliminating agonism while enabling oral dosing.
  • Neutral Antagonists: Compounds like olmesartan achieve pure antagonism by occupying the AT1 binding pocket without helix stabilization required for activation [7].
  • Dual-Acting Receptor Probes: Modern analogs integrate fluorophores or bio-orthogonal handles (e.g., azidophenylalanine) for real-time receptor visualization, extending saralasin’s original diagnostic role [6].

Properties

Product Name

(Sar1)-Angiotensin II

IUPAC Name

(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[2-(methylamino)acetyl]amino]pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid

Molecular Formula

C49H71N13O10

Molecular Weight

1002.2 g/mol

InChI

InChI=1S/C49H71N13O10/c1-6-29(4)41(46(69)58-36(24-32-25-53-27-55-32)47(70)62-21-11-15-38(62)44(67)59-37(48(71)72)23-30-12-8-7-9-13-30)61-43(66)35(22-31-16-18-33(63)19-17-31)57-45(68)40(28(2)3)60-42(65)34(56-39(64)26-52-5)14-10-20-54-49(50)51/h7-9,12-13,16-19,25,27-29,34-38,40-41,52,63H,6,10-11,14-15,20-24,26H2,1-5H3,(H,53,55)(H,56,64)(H,57,68)(H,58,69)(H,59,67)(H,60,65)(H,61,66)(H,71,72)(H4,50,51,54)/t29-,34-,35-,36-,37-,38-,40-,41-/m0/s1

InChI Key

WCYZYYURIHACQW-KOTWUFNXSA-N

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)CNC

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CNC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.